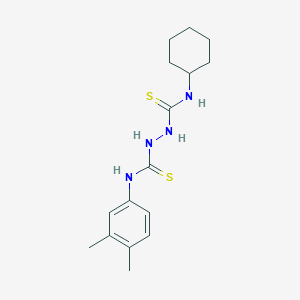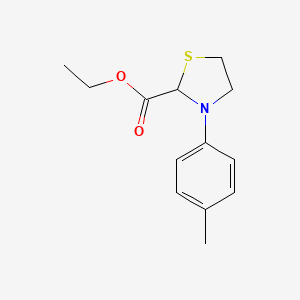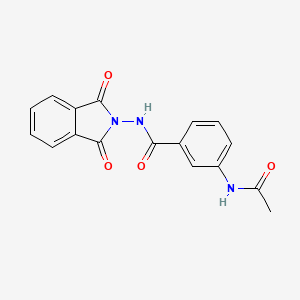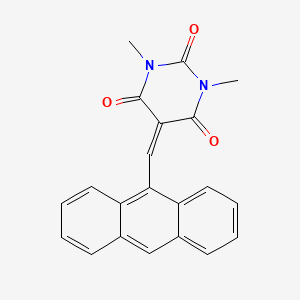
N-cyclohexyl-N'-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a dimethylphenyl group attached to a hydrazine-1,2-dicarbothioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohexylamine with 3,4-dimethylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
- Cyclohexylamine + 3,4-dimethylphenyl isothiocyanate → N-cyclohexyl-N’-(3,4-dimethylphenyl)thiourea
- N-cyclohexyl-N’-(3,4-dimethylphenyl)thiourea + hydrazine hydrate → N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide
The reaction conditions typically involve heating the mixture to 60-80°C for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the thiocarbonyl groups, where nucleophiles such as amines or alcohols can replace the sulfur atoms.
- Oxidation : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
- Reduction : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Substitution : Amines, alcohols, under basic or acidic conditions
- Oxidation : Sulfoxides, sulfones
- Reduction : Amines
- Substitution : Thiourea derivatives
Scientific Research Applications
N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
- Biology : Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrolases and oxidoreductases.
- Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include the modulation of signal transduction processes and interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
- N-cyclohexyl-N’-(3,4-dimethoxyphenyl)hydrazine-1,2-dicarbothioamide
- N-cyclohexyl-N’-(2,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide
- N-cyclohexyl-N’-(3,4-dimethylphenyl)urea
Uniqueness: N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both cyclohexyl and dimethylphenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N4S2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(3,4-dimethylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H24N4S2/c1-11-8-9-14(10-12(11)2)18-16(22)20-19-15(21)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,17,19,21)(H2,18,20,22) |
InChI Key |
CGURQSDHFRPOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=S)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-({[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11096347.png)


![2-(1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15,17,19-nonaen-10-yl)acetic acid](/img/structure/B11096360.png)
![2-[3,4-Dichloro(phenylsulfonyl)anilino]-N-(4-nitrophenyl)acetamide](/img/structure/B11096382.png)
![(3Z)-5-bromo-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11096391.png)

![3'-(4-ethoxyphenyl)-5'-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11096417.png)
![8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11096419.png)
![ethyl (2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11096424.png)
![N-(furan-2-ylmethyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11096425.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B11096426.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11096438.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11096450.png)
